N-(2-thienylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

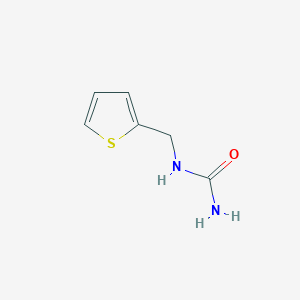

N-(2-thienylmethyl)urea is an organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a urea moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-thienylmethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate, in methanol .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are often carried out under controlled conditions to ensure high yields and purity. the use of phosgene in the production process poses environmental and safety concerns, prompting the development of alternative, more sustainable methods.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-thienylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The urea moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: N-substituted urea derivatives.

Aplicaciones Científicas De Investigación

N-(2-thienylmethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of N-(2-thienylmethyl)urea involves its interaction with specific molecular targets. The thiophene ring and urea moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-ethylphenyl)-N’-(2-thienylmethyl)urea: A derivative with an additional ethylphenyl group, investigated for its antihistaminic properties.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Actividad Biológica

N-(2-thienylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of 2-thienylmethylamine with isocyanates. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Antibacterial Properties

Several studies have evaluated the antibacterial activity of this compound against various pathogens. For instance, a study reported that the compound exhibited significant antibacterial effects against Escherichia coli, Salmonella typhi, and Staphylococcus aureus, while showing limited activity against Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values indicated that this compound could effectively inhibit bacterial growth at low concentrations.

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (mg/mL) | Inhibition Observed |

|---|---|---|

| Escherichia coli | 0.5 | Yes |

| Salmonella typhi | 0.5 | Yes |

| Staphylococcus aureus | 1.0 | Yes |

| Bacillus subtilis | >5.0 | No |

The mode of action was identified as bactericidal for E. coli and S. typhi, while it was bacteriostatic for B. subtilis .

Anticancer Activity

In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Research indicates that derivatives of urea, including this compound, exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung adenocarcinoma (A549). The mechanism often involves the induction of apoptosis in cancer cells .

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HCT116 | 15 | Cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted on the efficacy of this compound in treating bacterial infections demonstrated a significant reduction in bacterial load in infected animal models. The treated group showed a higher survival rate compared to controls, suggesting its potential as a therapeutic agent . -

Case Study on Cancer Cell Lines

Another research focused on the effect of this compound on human cancer cell lines revealed that treatment resulted in increased apoptosis markers and decreased cell viability, indicating its promise as an anticancer agent .

Propiedades

IUPAC Name |

thiophen-2-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGMIBBYIGDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.